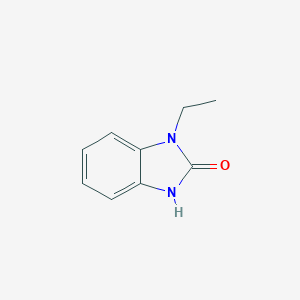

1-EBIO

Übersicht

Beschreibung

1-Ethyl-2-benzimidazolinone, commonly known as EBIO, is a chemical compound that has garnered significant interest in scientific research due to its unique properties and applications. It is a selective activator of certain ion channels, particularly the voltage-gated potassium channel KCNQ2 and calcium-activated potassium channels. This compound is known for its ability to enhance channel conductance, making it a valuable tool in various fields of study .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-benzimidazolinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle eingesetzt.

Biologie: Die Verbindung wird in Studien mit Ionenkanälen eingesetzt, insbesondere um die Mechanismen der Aktivierung und Modulation von Ionenkanälen zu verstehen.

Medizin: Die Forschung hat seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle bei der Modulation von Ionenkanälen, die mit neurologischen Erkrankungen in Verbindung stehen.

Industrie: In industriellen Anwendungen wird 1-Ethyl-2-benzimidazolinon bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-2-benzimidazolinon beinhaltet seine Wechselwirkung mit bestimmten Ionenkanälen. Durch die Bindung an diese Kanäle verbessert die Verbindung ihre Leitfähigkeit, was zu einem erhöhten Ionenfluss führt. Dieser Effekt ist besonders ausgeprägt im Falle des spannungsgesteuerten Kaliumkanals KCNQ2 und der calciumaktivierten Kaliumkanäle. Zu den beteiligten molekularen Zielstrukturen und Wegen gehört die Stabilisierung der Wechselwirkung zwischen Calmodulin und den Kanälen, was die Aktivierungskurve verschiebt und die Kanalaktivität fördert .

Wirkmechanismus

Target of Action

1-EBIO primarily targets Calcium-Activated Potassium (K Ca) Channels , specifically the epithelial K Ca channels . These channels play a crucial role in regulating the electrical activity of cells, contributing to processes such as muscle contraction, hormone secretion, and neuronal signaling .

Mode of Action

This compound acts as an activator of these K Ca channels . It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . This action is sensitive to the neurotoxin charybdotoxin . It also induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .

Biochemical Pathways

The activation of K Ca channels by this compound affects several biochemical pathways. It stimulates the apical membrane Cl- conductance CFTR channel . This activation results in large Cl- secretory currents . It also activates the human intermediate conductance Ca 2+ - activated K + channel .

Pharmacokinetics

It is known that this compound is soluble in dmso and ethanol , which could potentially influence its bioavailability.

Result of Action

The activation of K Ca channels by this compound has several cellular and molecular effects. It stimulates a large and sustained trans-epithelial Cl - secretory response across T84 monolayers . It also promotes embryonic stem cell (ESC) differentiation into cardiomyocytes . Furthermore, it induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells .

Biochemische Analyse

Biochemical Properties

1-EBIO is known to interact with Ca2±activated K+ channels, specifically the intermediate-conductance Ca(2+)-activated K(+) channel (IK-1) or KCa3.1 . It stimulates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This interaction is crucial in various biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It induces hyperpolarization to the same magnitude as ACh in aortic value endothelial cells . Furthermore, it has been shown to reverse ischemia-induced cognitive impairment and display neuroprotective effects in ischemia-induced neuronal cell death .

Molecular Mechanism

At the molecular level, 1-Ethylbenzimidazolinone exerts its effects through its interaction with Ca2±activated K+ channels. It activates these channels, leading to a large and sustained trans-epithelial Cl- secretory response . This activation is crucial for its role in various biochemical reactions.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a sustained effect on trans-epithelial Cl- secretory response . This suggests that this compound may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It has been shown to reduce swim activity in zebrafish models, suggesting potential dosage-dependent effects .

Metabolic Pathways

Given its role as an activator of Ca2±activated K+ channels, it is likely involved in pathways related to ion transport .

Transport and Distribution

Given its role in ion transport, it is likely that it interacts with transporters or binding proteins related to ion channels .

Subcellular Localization

Given its role in ion transport, it is likely localized to areas of the cell where ion channels are present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Ethyl-2-benzimidazolinon beinhaltet typischerweise die Reaktion von o-Phenylendiamin mit Ethylchlorformiat unter basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Zwischenprodukts, das zum Benzimidazolinonring cyclisiert. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat und eines Lösungsmittels wie Ethanol oder Methanol. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von 1-Ethyl-2-benzimidazolinon ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus können in der industriellen Produktion Reinigungsschritte wie Umkristallisation oder Chromatographie integriert werden, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Ethyl-2-benzimidazolinon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Benzimidazol-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Substitution: Die Ethylgruppe am Benzimidazolinonring kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden, typischerweise unter basischen Bedingungen.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Benzimidazol-Derivate entstehen, während Substitutionsreaktionen eine Vielzahl an funktionalisierten Benzimidazolinonen hervorbringen können .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2-benzimidazolinon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2-Amino-5-chlorobenzophenon: Ein weiterer Aktivator von Kaliumkanälen, jedoch mit unterschiedlicher Selektivität und Potenz.

4-Aminopyridin: Ein Kaliumkanalblocker, der zur Behandlung von Multipler Sklerose eingesetzt wird.

Nifedipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird .

Die Einzigartigkeit von 1-Ethyl-2-benzimidazolinon liegt in seiner selektiven Aktivierung bestimmter Ionenkanäle und seiner Fähigkeit, die Kanal-Leitfähigkeit zu verbessern, ohne signifikante Nebenwirkungen zu verursachen. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCKELNYMZTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143296 | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-45-1 | |

| Record name | 1-EBIO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylbenzimidazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

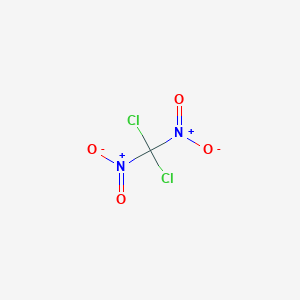

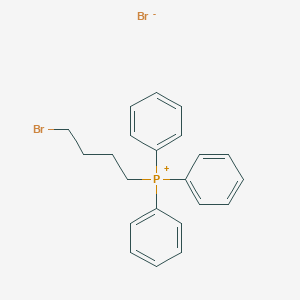

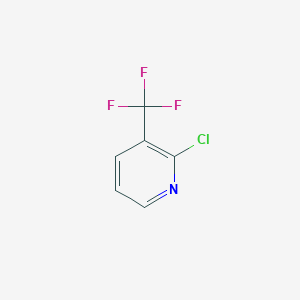

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

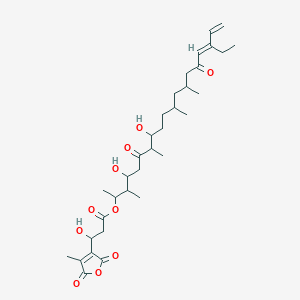

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

![2-[(12-Hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl)methyl]prop-2-enal](/img/structure/B31443.png)